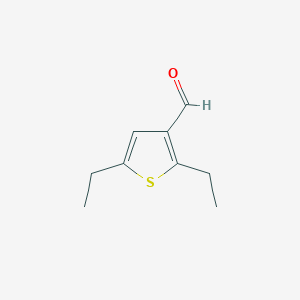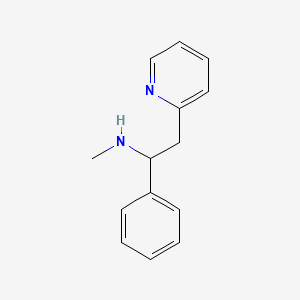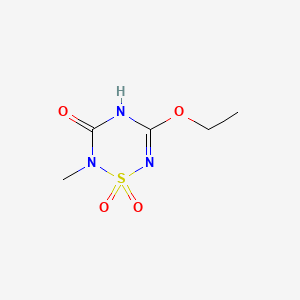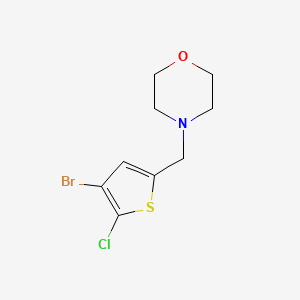
4-((4-Bromo-5-chlorothiophen-2-yl)methyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Bromo-5-chlorothiophen-2-yl)methyl)morpholine is a heterocyclic organic compound that contains a morpholine ring substituted with a bromo-chloro-thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Bromo-5-chlorothiophen-2-yl)methyl)morpholine typically involves the reaction of 4-bromo-5-chloro-2-thiophenemethanol with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((4-Bromo-5-chlorothiophen-2-yl)methyl)morpholine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thienyl ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted morpholine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
4-((4-Bromo-5-chlorothiophen-2-yl)methyl)morpholine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates with antimicrobial, antifungal, or anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-((4-Bromo-5-chlorothiophen-2-yl)methyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary based on the structure of the final compound synthesized from this intermediate.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Bromo-5-chloro-2-thienyl)methyl)piperidine
- 4-((4-Bromo-5-chloro-2-thienyl)methyl)pyrrolidine
- 4-((4-Bromo-5-chloro-2-thienyl)methyl)azetidine
Uniqueness
4-((4-Bromo-5-chlorothiophen-2-yl)methyl)morpholine is unique due to the presence of both bromo and chloro substituents on the thienyl ring, which can influence its reactivity and the types of reactions it can undergo. Additionally, the morpholine ring provides a versatile scaffold for further functionalization and derivatization.
Properties
Molecular Formula |
C9H11BrClNOS |
|---|---|
Molecular Weight |
296.61 g/mol |
IUPAC Name |
4-[(4-bromo-5-chlorothiophen-2-yl)methyl]morpholine |
InChI |
InChI=1S/C9H11BrClNOS/c10-8-5-7(14-9(8)11)6-12-1-3-13-4-2-12/h5H,1-4,6H2 |
InChI Key |
RFNNTDCPBMZKAH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC(=C(S2)Cl)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]methyl}azetidine](/img/structure/B8290502.png)

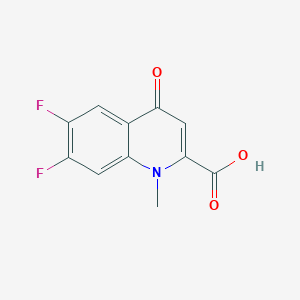
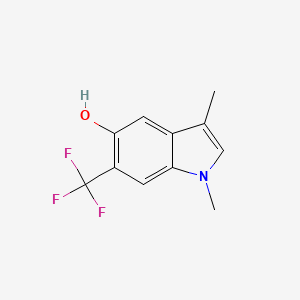


![2-amino-6-benzyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one](/img/structure/B8290534.png)
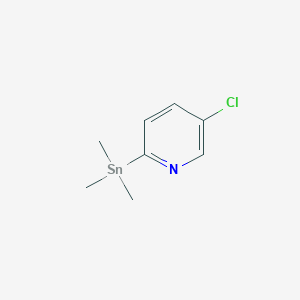
![[5-(3-Nitro-pyrazol-1-ylmethyl)-furan-2-yl]-methanol](/img/structure/B8290558.png)
